molecular formula C8H7BrClNO B8224762 (E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride

(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride

Cat. No.: B8224762
M. Wt: 248.50 g/mol
InChI Key: JGGPZZBGACMKNT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Carboximidoyl Chloride Formation: The carboximidoyl chloride group is formed by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, followed by the formation of the carboximidoyl chloride group under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carboximidoyl chloride group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Bromo-N-hydroxy-4-methylbenzimidoyl chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom and carboximidoyl chloride group can participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylbenzoic acid: Lacks the hydroxy and carboximidoyl chloride groups.

    N-hydroxy-4-methylbenzenecarboximidoyl chloride: Lacks the bromine atom.

    3-bromo-N-hydroxybenzenecarboximidoyl chloride: Lacks the methyl group.

Properties

IUPAC Name

(1Z)-3-bromo-N-hydroxy-4-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPZZBGACMKNT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.